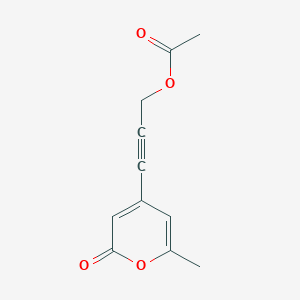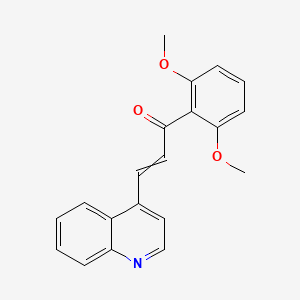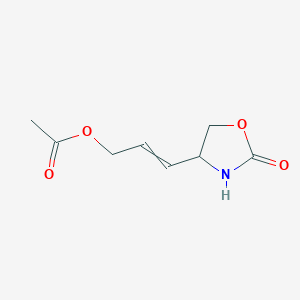
4-(Bromomethyl)-3,3',5,5'-tetrafluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the class of halogenated biphenyls This compound is characterized by the presence of bromomethyl and tetrafluoro substituents on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction is carried out in a solvent like dichloromethane or acetone at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the raw materials and brominating agents are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a boronic acid would produce a biphenyl derivative.
Applications De Recherche Scientifique
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of substitution and coupling reactions. These reactions can alter the electronic and steric properties of the molecule, making it useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of fluorine atoms.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of fluorine atoms
Uniqueness
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromomethyl and tetrafluoro substituents. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
646507-95-1 |
|---|---|
Formule moléculaire |
C13H7BrF4 |
Poids moléculaire |
319.09 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-(3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C13H7BrF4/c14-6-11-12(17)3-8(4-13(11)18)7-1-9(15)5-10(16)2-7/h1-5H,6H2 |
Clé InChI |
PWABKIYMUNTSMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=CC(=C(C(=C2)F)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


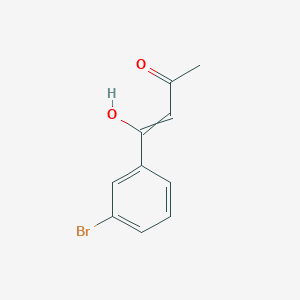
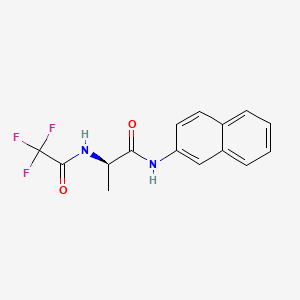
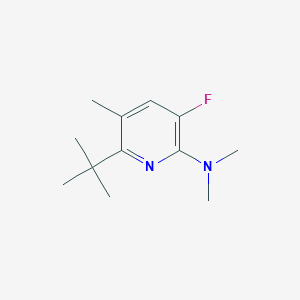
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
sulfanium bromide](/img/structure/B12609038.png)
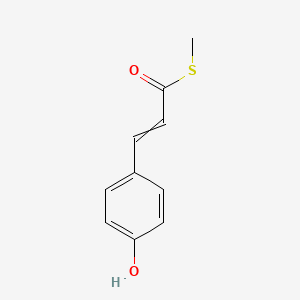
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
